2-Nitro-3-thienyl diethyldithiocarbamate
Description
Electronic Modulation
- The nitro group withdraws electron density via inductive effects, reducing electron donation from the dithiocarbamate sulfur atoms to metals. This is evidenced by electrochemical studies showing a 150–200 mV anodic shift in oxidation potentials for nitro-substituted dithiocarbamate complexes compared to alkyl analogues.
- The thiophene ring contributes π-acceptor capacity, stabilizing low-oxidation-state metals through back-donation. For example, copper(I) complexes with nitrothienyl ligands exhibit enhanced stability against disproportionation.
Steric and Geometric Influences
- The planar thiophene ring restricts rotational freedom around the C–S bond, enforcing a rigid trans configuration in metal complexes. This is observed in X-ray structures of analogous tin(IV) dithiocarbamates, where ligand bite angles average 72°.
- In heteroleptic complexes, the nitro group participates in secondary interactions (e.g., hydrogen bonding with co-ligands), as demonstrated in iron(III) spin crossover systems.
Comparative Coordination Modes
| Ligand Type | Common Coordination Modes | Example Complexes |
|---|---|---|
| Alkyl dithiocarbamate | Bidentate (S,S) | Fe(S₂CNEt₂)₃ (high-spin) |
| Nitrothienyl dithiocarbamate | Bridging μ₂-S + π-stacking | Cu₃(S₂CNEt₂)₃Cl₂(PPh₃)₃ |
This table highlights how nitro-thienyl substitution expands coordination diversity beyond simple chelation.
Properties
Molecular Formula |
C9H12N2O2S3 |
|---|---|
Molecular Weight |
276.387 |
IUPAC Name |
(2-nitrothiophen-3-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H12N2O2S3/c1-3-10(4-2)9(14)16-7-5-6-15-8(7)11(12)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
IBVAUQJFNJUDMQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC1=C(SC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Diethyldithiocarbamate (NaDDC)
- Structure : NaDDC lacks the nitro-thienyl substituent, featuring only diethyl groups bound to the dithiocarbamate nitrogen. Its CAS numbers (148-18-5, 20624-25-3) reflect variations in synthesis or hydration states .
- Coordination Chemistry : NaDDC is widely used as a ligand in metal complexes, forming stable octahedral geometries with metals like Sn(IV) or Cu(II). In contrast, the nitro-thienyl group in 2-nitro-3-thienyl diethyldithiocarbamate may sterically hinder metal coordination or alter electronic properties due to the nitro group’s inductive effects .
- Applications : NaDDC is employed in vulcanization accelerators and as a chelating agent in analytical chemistry. The nitro-thienyl derivative’s applications remain underexplored but could involve niche roles in catalysis or materials science.
Bis(Diethyldithiocarbamate)tin(IV) Complexes
- Structure : These complexes, such as cis-dichlorobis(diethyldithiocarbamate)tin(IV), feature two dithiocarbamate ligands chelating a central Sn(IV) atom. The geometry is distorted octahedral, with Sn–S bond lengths influenced by trans effects from chloride ligands .
- Comparison: The nitro-thienyl substituent in this compound introduces a rigid aromatic system, which could destabilize octahedral coordination geometries observed in tin complexes. Additionally, the nitro group may enhance oxidative stability but reduce solubility in nonpolar solvents compared to alkyl-substituted analogs.
Key Data Table: Structural and Functional Comparisons
Research Findings and Challenges
- Synthesis : While NaDDC and tin-dithiocarbamate complexes are well-documented, the nitro-thienyl variant’s synthesis likely requires specialized nitration and coupling steps, posing challenges in purity and yield.
- Stability : The nitro group may render this compound susceptible to reduction under acidic or reducing conditions, unlike NaDDC or its metal complexes.
- Biological Activity: Dithiocarbamates are known for antifungal and anticancer properties, but the nitro-thienyl group’s toxicity profile remains unstudied, necessitating caution in biomedical applications.
Preparation Methods
Role of the Nitro Group in Thiophene Reactivity
The nitro group at the 2-position of the thiophene ring exerts a strong electron-withdrawing effect, activating the ring toward nucleophilic substitution at the 3-position. This meta-directing property ensures regioselectivity during functionalization, favoring the formation of the 3-thienyl derivative. However, the nitro group’s stability under basic or acidic conditions must be verified to prevent unintended reduction or decomposition during synthesis.
Synthetic Routes to this compound
Step 1: Synthesis of Sodium Diethyldithiocarbamate
Sodium diethyldithiocarbamate is prepared by reacting diethylamine with CS₂ in the presence of sodium hydroxide (NaOH):
This reaction proceeds quantitatively under mild conditions (25–60°C, 1–3 hours).
Step 2: Coupling with 2-Nitro-3-thienyl Halide
The sodium dithiocarbamate undergoes nucleophilic displacement with 2-nitro-3-thienyl chloride (or bromide):
Key Considerations :
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics by stabilizing the ionic intermediate.
-
Temperature : Reactions typically proceed at 60–80°C to overcome activation energy without degrading the nitro group.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from unreacted starting materials.
One-Pot Thiophenol-Based Synthesis
An alternative route employs 2-nitro-3-thiophenol as the starting material, reacting it directly with diethylamine and CS₂ under basic conditions:
Advantages :
-
Eliminates the need for pre-synthesized thienyl halides.
-
Leverages the high acidity of thiophenol (pKa ≈ 6.5), enabling rapid deprotonation and reaction with CS₂.
Optimization Parameters :
-
Base Concentration : Excess NaOH (2–5 mol%) ensures complete deprotonation of the thiophenol.
-
CS₂ Stoichiometry : A 1:1 molar ratio of thiophenol to CS₂ minimizes side reactions.
Mechanistic Insights and Side-Reaction Mitigation
Reaction Mechanism of the One-Pot Synthesis
-
Deprotonation : NaOH deprotonates 2-nitro-3-thiophenol, forming a thiophenoxide ion.
-
Dithiocarbamic Acid Formation : The thiophenoxide attacks CS₂, generating a dithiocarbamic acid intermediate.
-
Amine Incorporation : Diethylamine reacts with the intermediate, yielding the final dithiocarbamate.
Side Reactions :
-
Oxidation of Thiophenol : Exposure to air may oxidize thiophenol to disulfides. Inert atmosphere (N₂/Ar) is critical.
-
Nitro Group Reduction : Prolonged heating (>100°C) risks reducing the nitro group to an amine. Maintaining temperatures below 80°C mitigates this.
Comparative Analysis of Synthetic Methods
| Parameter | Two-Step Approach | One-Pot Approach |
|---|---|---|
| Starting Material Cost | High (thienyl halide) | Moderate (thiophenol) |
| Reaction Steps | 2 | 1 |
| Yield | 70–85% | 60–75% |
| Purity | >95% | 85–90% |
| Scalability | Excellent | Moderate |
Trade-offs : The two-step method offers higher yields and purity but requires access to specialized thienyl halides. The one-pot approach simplifies synthesis but necessitates stringent control over reaction conditions.
Industrial and Green Chemistry Considerations
Solvent and Catalyst Recycling
Patents highlight the recyclability of NaOH and ethyl acetate in dithiocarbamate syntheses. For this compound:
Atom Economy
The one-pot method aligns with green chemistry principles, achieving 85% atom economy by minimizing auxiliary reagents. In contrast, the two-step approach has 78% atom economy due to NaCl byproduct formation.
Q & A
Q. What are the optimal methods for synthesizing 2-nitro-3-thienyl diethyldithiocarbamate, and how can purity be validated?
Methodological Answer:
- Synthesis Protocol :
- Nitro-thiophene Precursor : Start with 2-nitrothiophene-3-carbaldehyde as a precursor (structural analogs suggest nitration of thiophene derivatives followed by functionalization ).
- Ligand Formation : React with sodium diethyldithiocarbamate (NaDDC) under controlled pH (6–8) to form the dithiocarbamate bond. Use anhydrous conditions to avoid hydrolysis.
- Purification : Crystallize from ethanol or acetonitrile to isolate the product.
- Validation :
Q. How can IR spectroscopy distinguish this compound from other dithiocarbamate derivatives?
Methodological Answer:
- Key Spectral Markers :
- Comparative Analysis : Use reference spectra of non-nitro dithiocarbamates (e.g., ZnDDC) to identify nitro-specific shifts.
Q. What experimental parameters optimize the chelation efficiency of this compound for trace metal extraction?
Methodological Answer:
- Optimized Conditions :
- pH : 5.0–7.0 (prevents hydrolysis of the dithiocarbamate group while ensuring metal-ligand stability ).
- Ligand Concentration : 0.1–0.5 mM DDTC (excess ligand minimizes competition from interfering ions).
- Extraction Solvent : Octanol or chloroform (log P >3 for efficient phase separation).
- Validation : Use graphite furnace atomic absorption spectroscopy (GFAAS) with recovery rates >95% for Pb²⁺/Cd²⁺ .
Advanced Research Questions
Q. How does the nitro group in this compound influence its spin dynamics in quantum materials?
Methodological Answer:
- Experimental Design :
- Key Findings :
Q. What computational strategies resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Q. How does this compound inhibit cytochrome P450 enzymes, and what are the implications for biochemical assays?
Methodological Answer:
- Mechanistic Insights :
- Assay Optimization :
Q. What methodologies ensure reproducibility in synthesizing this compound-complexed nanomaterials?
Methodological Answer:
- Quality Control :
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
